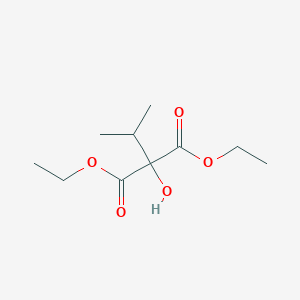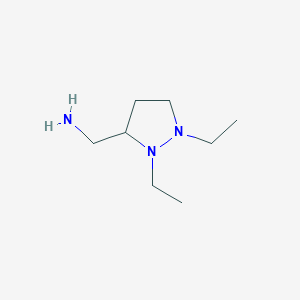
(1,2-Diethylpyrazolidin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Diethylpyrazolidin-3-yl)methanamine, also known as DEPM, is a chemical compound that has been extensively studied for its potential therapeutic properties. It is a derivative of pyrazolidine, which is a cyclic organic compound that contains a five-membered ring with two nitrogen atoms. DEPM has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
Mécanisme D'action
The exact mechanism of action of (1,2-Diethylpyrazolidin-3-yl)methanamine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes involved in cancer cell proliferation and dopamine metabolism. (1,2-Diethylpyrazolidin-3-yl)methanamine has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down dopamine in the brain. This leads to an increase in dopamine levels, which may help alleviate the symptoms of Parkinson's disease.
Effets Biochimiques Et Physiologiques
(1,2-Diethylpyrazolidin-3-yl)methanamine has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect cells from oxidative damage. (1,2-Diethylpyrazolidin-3-yl)methanamine has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including DNA topoisomerase II and ribonucleotide reductase.
Avantages Et Limitations Des Expériences En Laboratoire
(1,2-Diethylpyrazolidin-3-yl)methanamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. It has also been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, (1,2-Diethylpyrazolidin-3-yl)methanamine also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on (1,2-Diethylpyrazolidin-3-yl)methanamine. One area of interest is the development of (1,2-Diethylpyrazolidin-3-yl)methanamine-based drugs for the treatment of cancer and Parkinson's disease. Another area of interest is the investigation of (1,2-Diethylpyrazolidin-3-yl)methanamine's potential use as an antioxidant and anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of (1,2-Diethylpyrazolidin-3-yl)methanamine and its potential side effects.
Méthodes De Synthèse
(1,2-Diethylpyrazolidin-3-yl)methanamine can be synthesized using various methods, including the reaction of 1,2-diaminopropane with ethyl acrylate, followed by a catalytic hydrogenation step. Another method involves the reaction of 1,2-diaminopropane with ethyl acrylate in the presence of a reducing agent such as sodium borohydride. Both methods have been shown to yield high purity (1,2-Diethylpyrazolidin-3-yl)methanamine.
Applications De Recherche Scientifique
(1,2-Diethylpyrazolidin-3-yl)methanamine has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (1,2-Diethylpyrazolidin-3-yl)methanamine has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Propriétés
Numéro CAS |
155429-85-9 |
|---|---|
Nom du produit |
(1,2-Diethylpyrazolidin-3-yl)methanamine |
Formule moléculaire |
C8H19N3 |
Poids moléculaire |
157.26 g/mol |
Nom IUPAC |
(1,2-diethylpyrazolidin-3-yl)methanamine |
InChI |
InChI=1S/C8H19N3/c1-3-10-6-5-8(7-9)11(10)4-2/h8H,3-7,9H2,1-2H3 |
Clé InChI |
BNSMOUZZWZVPJS-UHFFFAOYSA-N |
SMILES |
CCN1CCC(N1CC)CN |
SMILES canonique |
CCN1CCC(N1CC)CN |
Synonymes |
3-Pyrazolidinemethanamine, 1,2-diethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



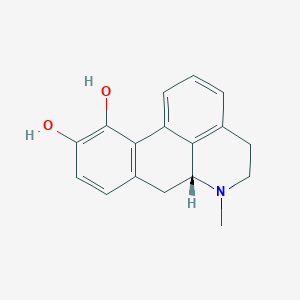
![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)

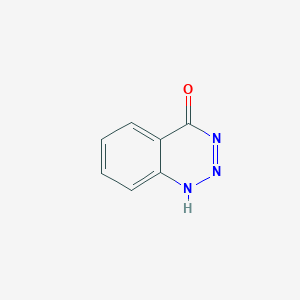
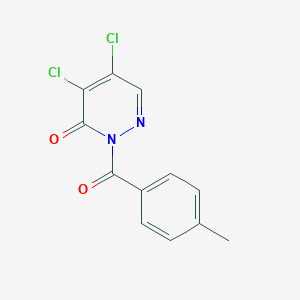
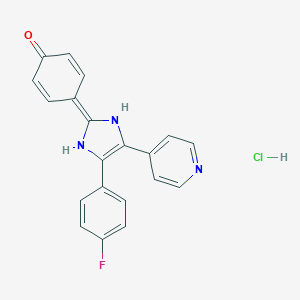
![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)
![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)

